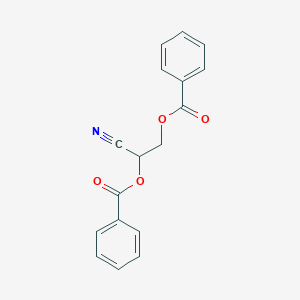![molecular formula C20H16N4O2 B14002805 1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide CAS No. 53413-91-5](/img/structure/B14002805.png)
1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves multiple steps, typically starting with the preparation of pyrrole-2-carboxamide and its subsequent coupling with a naphthalene derivative . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Análisis De Reacciones Químicas
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- can be compared with other similar compounds, such as:
1H-pyrrole-2-carboxamide: A simpler analog with fewer functional groups.
1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of an amide group.
1,2,5-trimethylpyrrole: A methylated derivative with different chemical properties
The uniqueness of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- lies in its combination of pyrrole and naphthalene moieties, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
53413-91-5 |
|---|---|
Fórmula molecular |
C20H16N4O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-[5-(2-carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H16N4O2/c21-19(25)17-9-3-11-23(17)15-7-1-5-13-14(15)6-2-8-16(13)24-12-4-10-18(24)20(22)26/h1-12H,(H2,21,25)(H2,22,26) |
Clave InChI |
KKPBUUJPUDLRON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2N3C=CC=C3C(=O)N)C(=C1)N4C=CC=C4C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


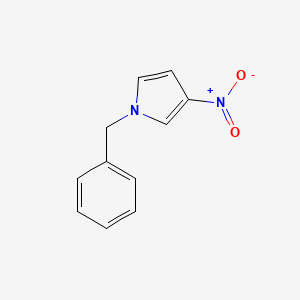

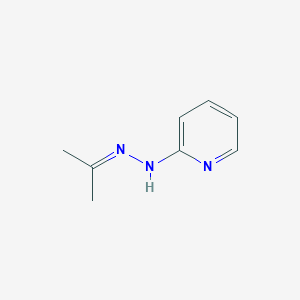
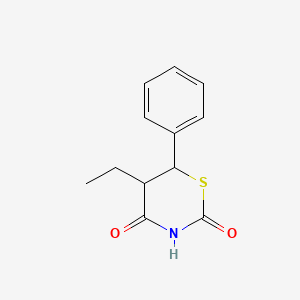
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)
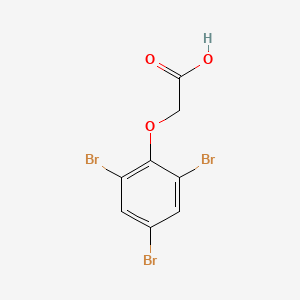
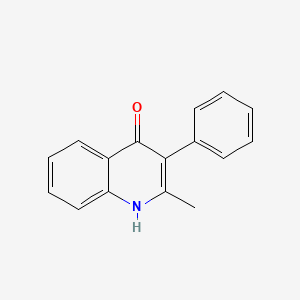
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)

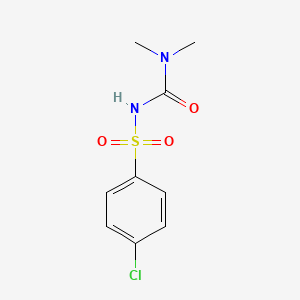

![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
